Selectivity Profile for SmHDAC8 Over Human HDAC Orthologs: A Direct Comparison with SAHA, M344, J1037, and J1038
In a direct comparative enzymatic assay, J1075 demonstrated a unique selectivity profile among hydroxamate-based inhibitors. While it maintained potent inhibition of SmHDAC8 comparable to the pan-HDAC inhibitors SAHA and M344, its activity against human HDAC1, HDAC3, and HDAC6 was dramatically reduced, showing up to a 100-fold increase in IC50 values [1]. This loss of specificity for human isoforms was a property shared with J1038 but was not observed for J1037, SAHA, or M344, highlighting that subtle structural variations in this chemical class lead to profound differences in biological target engagement [1].
| Evidence Dimension | Isoform Selectivity (Change in IC50 for human vs. parasite HDACs) |
|---|---|
| Target Compound Data | Potent SmHDAC8 inhibition; IC50 for human HDAC1/3/6 increased up to 100-fold. |
| Comparator Or Baseline | SAHA (Vorinostat), M344, J1038, J1037 |
| Quantified Difference | J1075 and J1038 showed a ~100-fold reduction in potency for human HDACs 1/3/6 relative to SmHDAC8, unlike the pan-inhibitors SAHA and M344, which do not exhibit this selectivity. |
| Conditions | In vitro enzymatic assay using recombinant SmHDAC8 and human HDAC1, HDAC3, HDAC6, HDAC8. |
Why This Matters
This selectivity is the defining feature of J1075, making it the essential chemical probe for dissecting SmHDAC8-specific biology and avoiding confounding toxicity or off-target effects associated with pan-HDAC inhibition in cellular or in vivo models.
- [1] Marek M, Kannan S, Hauser AT, et al. Structural basis for the inhibition of histone deacetylase 8 (HDAC8), a key epigenetic player in the blood fluke Schistosoma mansoni. PLoS Pathog. 2013;9(9):e1003645. View Source
